Soyasaponin Ba

Description

Propriétés

IUPAC Name |

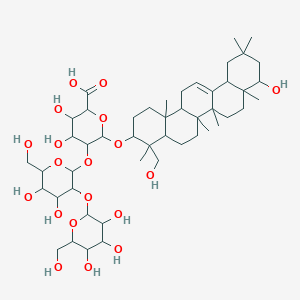

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317243 | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114590-20-4 | |

| Record name | Soyasaponin Ba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Selection and Defatting Protocols

The initial extraction of this compound begins with defatting raw plant material to remove lipid components that interfere with subsequent steps. Hexane and ethyl acetate are commonly used for defatting due to their high affinity for non-polar compounds. For example, pulverized soybeans treated with hexane at 60°C for 6 hours achieve >95% lipid removal, leaving a defatted residue rich in saponins.

Following defatting, polar solvents such as methanol or ethanol are employed to extract saponins. Methanol extraction under reflux at 65°C for 4 hours maximizes this compound yield, as its solubility in methanol is enhanced by the solvent’s ability to disrupt plant cell walls. A 1:5 (w/v) ratio of defatted material to methanol is optimal, with repeated extractions (3–4 cycles) improving recovery rates by 15–20%.

Acidified Acetone-Water Systems

An alternative approach leverages the differential solubility of soyasaponins in acetone-water mixtures. Crude saponin extracts containing this compound and Bb are treated with 3:7 (v/v) acetone-water containing 0.1 M HCl, precipitating a fraction enriched with this compound. Subsequent washing with 1:1 (v/v) acetone-water further purifies the precipitate, achieving a 30% yield of this compound with minimal co-precipitation of other saponins. This method avoids costly chromatography in early stages, making it suitable for large-scale preprocessing.

Isolation Strategies

Adsorption-Resin Chromatography

Porous polystyrene resins like Diaion HP-20 or XAD-2 are critical for isolating this compound from methanolic extracts. The resin’s hydrophobic matrix adsorbs saponins while allowing sugars and pigments to elute with water. Elution with 50–70% aqueous methanol recovers 80–90% of adsorbed this compound, with the resin’s macroporous structure enhancing selectivity. A study using XAD-2 resin reported a 12-fold increase in this compound purity compared to crude extracts.

Liquid-Liquid Partitioning with n-Butanol

n-Butanol partitioning is a cost-effective isolation step. When a concentrated extract is suspended in water and mixed with n-butanol (1:1.5 v/v), this compound preferentially partitions into the organic phase due to its amphiphilic structure. Three successive partitions increase recovery to 85%, with the n-butanol layer concentrated under reduced pressure to yield a semi-purified saponin fraction. This step reduces water-soluble impurities by 70%, facilitating downstream purification.

Purification Methods

Silica Gel Chromatography

Final purification relies on silica gel column chromatography. A chloroform-methanol-water (65:35:10, v/v) solvent system separates this compound from structurally similar saponins like Bb and Bd. The lower polarity of chloroform drives the elution of less polar contaminants first, while this compound elutes in the methanol-rich phase. Fractions collected between 120–150 mL typically contain >95% pure this compound, as confirmed by thin-layer chromatography (Rf = 0.42 in n-butanol-acetic acid-water, 4:1:1).

Reversed-Phase HPLC

For pharmaceutical-grade purity, reversed-phase HPLC with C18 columns is employed. A gradient of acetonitrile (25% to 45% over 30 minutes) in 0.1% formic acid resolves this compound (retention time: 18.2 minutes) from co-eluting saponins. UV detection at 205 nm ensures sensitivity, while MS/MS analysis (m/z 941.5 [M+Na]+) confirms molecular identity. This method achieves 99% purity but requires specialized equipment, limiting its use to small-scale applications.

Analytical Validation and Yield Optimization

Spectroscopic and Chromatographic Characterization

Post-purification, this compound is characterized using NMR (1H and 13C) and high-resolution mass spectrometry. Key NMR signals include δH 5.28 (1H, t, H-12) and δC 122.7 (C-13), confirming the oleanane-type aglycone. ESI-MS/MS fragmentation patterns (e.g., m/z 779.4 [M+H−Glc]+) further validate the trisaccharide moiety at C-3.

Comparative Yield Data

Analyse Des Réactions Chimiques

Structural Characteristics Influencing Reactivity

Soyasaponin Ba contains a soyasapogenol B aglycone (C₃₀H₅₀O₃) conjugated to a trisaccharide moiety at C-3, consisting of glucuronic acid, galactose, and glucose residues. The presence of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) group at C-22 enhances its susceptibility to acid-mediated modifications .

Acid-Catalyzed Hydrolysis

Group B soyasaponins undergo structural changes under acidic conditions:

-

Aglycone transformation : Acid hydrolysis converts soyasapogenol E derivatives to soyasapogenol B, suggesting this compound may form as a degradation product under these conditions .

-

Glycosidic bond cleavage : The trisaccharide chain at C-3 remains stable under mild acid conditions (pH 4–6), but prolonged exposure to strong acids (pH < 2) leads to partial deglycosylation .

Table 1 : Hydrolysis products under varying conditions

| Condition (pH/Temp) | Time | Major Products | Detection Method |

|---|---|---|---|

| pH 1.5/80°C | 2 hr | Soyasapogenol B + monosaccharides | HPLC-ELSD |

| pH 4.0/25°C | 24 hr | Intact this compound | LC-MS/MS |

Mass Spectrometric Fragmentation Patterns

ESI-MS/MS analysis reveals characteristic fragmentation pathways:

Key observations :

-

Sodium adduct [M+Na]⁺ at m/z 981 undergoes sequential sugar loss:

Table 2 : MS/MS fragmentation data (Positive ion mode)

| Precussor Ion | Fragment m/z | Neutral Loss | Structural Assignment |

|---|---|---|---|

| 981 [M+Na]⁺ | 819 | 162 Da | Loss of glucose |

| 819 | 657 | 162 Da | Loss of galactose |

| 657 | 481 | 176 Da | Loss of glucuronic acid |

Thermal Degradation in Analytical Systems

Controlled thermal conditions are critical for accurate characterization:

-

Optimal ESI parameters : No significant degradation occurs below 250°C

-

Fragmentation artifacts : Temperatures >300°C induce retro-Diels-Alder reactions, producing diagnostic ions at m/z 250 (soyasapogenol A) and 234 (soyasapogenol B)

Enzymatic Modifications

While direct evidence for this compound remains limited, related transformations include:

Applications De Recherche Scientifique

Mécanisme D'action

Soyasaponin Ba exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It reduces inflammation by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts.

Antioxidant: It exhibits antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.

Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Structural Differentiation

Soyasaponins are categorized into Group A (soyasapogenol A backbone) and Group B (soyasapogenol B backbone) (Figure 1). Key structural distinctions include:

| Compound | Aglycone Core | Glycosylation Sites | Sugar Moieties |

|---|---|---|---|

| Soyasaponin Ba | Soyasapogenol B | C-3 | Glucose, glucuronic acid |

| Soyasaponin Bb | Soyasapogenol B | C-3 | Rhamnose, glucuronic acid |

| Soyasaponin Aa | Soyasapogenol A | C-3, C-22 | Xylose, glucose, glucuronic acid |

| Soyasaponin Ab | Soyasapogenol A | C-3, C-22 | Rhamnose, glucuronic acid |

This compound and Bb are structural analogs, differing only in their terminal sugar (glucose in Ba vs. rhamnose in Bb) . This minor variation significantly impacts solubility: Ba is insoluble in 1:1 acetone-water, whereas Bb dissolves readily, enabling chromatographic separation .

Concentration in Soy Products

Quantitative analyses reveal stark differences in soyasaponin profiles across food matrices:

| Product | This compound (mg/100 g dwb) | Soyasaponin Bb (mg/100 g dwb) | Soyasaponin Ab (mg/100 g dwb) |

|---|---|---|---|

| Soybean Seeds | Up to 6.4 | 8.7–21.3 | 75.8–95.5 |

| Tofu | 5–11 | 112–312 | 23–136 |

| Soy Yoghurt Alternatives | 2.6–4.2 | 11.7–14.5 | 2.7–8.5 |

Group A soyasaponins (Aa, Ab) are often below detection limits in processed foods due to thermal degradation during pasteurization (95–100°C) . In contrast, Group B compounds like Ba and Bb persist, albeit at lower concentrations than in raw seeds, owing to hypocotyl removal during processing .

Bioactivity and Functional Differences

Bitterness and Taste Perception

Group A soyasaponins (e.g., Aa, Ab) contribute more intensely to bitterness than Group B compounds . This is critical in dairy alternatives, where Ba’s lower bitter impact makes it preferable for improving palatability.

Health-Related Bioactivities

- Bone Health : Ba enhances bone morphogenetic protein-2 (BMP-2)-mediated osteoblast differentiation, though less potently than Soyasaponin Ab .

- Thermal Stability: Heat processing (70–90°C) may enhance Ba’s bioavailability by converting polar precursors (e.g., DDMP-conjugated forms) into non-conjugated variants .

In contrast, Soyasaponin Bb exhibits renin inhibitory activity (IC₅₀ = 30 μg/mL) and modulates gut microbiota in animal models .

Analytical and Extraction Challenges

Quantification of this compound requires specialized methods due to its structural similarity to Bb and low abundance:

Activité Biologique

Soyasaponin Ba, a triterpenoid saponin derived from soybeans (Glycine max), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in health and disease management.

- Molecular Formula : C₄₈H₇₈O₁₉

- Molecular Weight : 959.13 g/mol

- CAS Number : 114590-20-4

- Purity : ≥98% (HPLC)

Biological Activities

This compound exhibits several notable biological activities, including anti-cancer, anti-inflammatory, hypocholesterolemic, and hepatoprotective effects.

1. Anti-Cancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Colon Cancer : In vitro studies have shown that this compound suppresses the growth of colon cancer cells by inducing apoptosis and modulating cell cycle progression .

- Cervical Cancer : A total soyasaponin extract containing this compound inhibited the growth of HeLa cells, demonstrating its potential as an anti-cancer agent .

2. Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through several pathways:

- NF-κB Pathway : It inhibits the activation of NF-κB by suppressing the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced production of inflammatory mediators like PGE2 .

- MAPK/ERK Pathway : this compound enhances ERK1/2 activity, which is necessary for autophagy induction in colon cancer cells .

3. Cardiovascular Benefits

This compound may contribute to cardiovascular health by:

- Lowering cholesterol levels and improving lipid profiles in high-fat diet-induced obese mice .

- Exhibiting hypocholesterolemic properties that could help prevent dietary hypercholesterolemia.

4. Hepatoprotective Effects

Studies suggest that this compound protects the liver from damage:

- It has been shown to reduce liver cholesterol and triglycerides in animal models, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .

5. Immunomodulatory Effects

This compound enhances immune function by modulating immune responses:

- It has been reported to improve immune responses in various models, potentially offering therapeutic benefits in immune system disorders .

The biological activities of this compound are mediated through multiple signaling pathways:

| Pathway | Effect |

|---|---|

| NF-κB | Inhibits inflammatory marker production |

| PI3K/Akt | Suppresses LPS-induced activation |

| MAPK/ERK | Enhances ERK1/2 activity for autophagy induction |

| TLR4/MyD88 | Downregulates TLR4 and MyD88 recruitment into lipid rafts |

Case Studies and Research Findings

Several studies have highlighted the potential benefits of this compound:

- Study on Anti-Cancer Activity :

- Metabolic Effects :

- Hepatoprotective Study :

Q & A

Q. What are the primary methods for structural characterization of Soyasaponin Ba?

this compound’s structure (C₄₈H₇₈O₁₉, MW 959.12) is typically confirmed using nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight validation. Its glycosidic linkages and aglycone moiety (soyasapogenol B) can be further resolved via tandem MS/MS fragmentation . Structural differentiation from analogs like Soyasaponin Bb (C₄₈H₇₈O₁₈) requires precise retention time matching in reversed-phase HPLC .

Q. How can this compound be extracted and quantified from plant matrices?

Ethanol-water mixtures (70–80% ethanol) are optimal for extracting this compound from soy germ or legumes, leveraging its solubility in polar solvents. Quantification is achieved via UPLC-PDA-ESI/MS with a linear range of 10–1000 µg/mL and correlation coefficients >0.997. Internal standards like asperosaponin VI improve accuracy, especially in complex matrices . For germinated soybeans, high hydrostatic pressure (HHP) pretreatment enhances yield by disrupting cell walls .

Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?

RAW 264.7 macrophages stimulated with LPS are a standard model. This compound’s inhibition of nitric oxide (NO) production is measured via Griess assay (dose-dependent effects observed at >25 µg/mL), while ELISA or multiplex assays quantify TNF-α, IL-1β, and IL-6 suppression. Cell viability must be confirmed with MTT assays to exclude cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound content across legume species?

Discrepancies in saponin profiles (e.g., this compound content ranging from 23.1–45.4 mg/100 g in soybean cultivars) arise from genetic variability, extraction protocols, and analytical calibration. Standardized methods include:

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

SAR studies require comparative analysis of this compound with structural analogs (e.g., Soyasaponin Ab, Bb, or βg). Key steps:

- Synthesize or isolate analogs differing in glycosylation (e.g., monosaccharide substitutions).

- Test inhibitory effects on targets like aldose reductase (ARI) or NF-κB using enzyme kinetics (IC₅₀) and luciferase reporter assays.

- Correlate hydroxyl group positioning (e.g., C-21/C-22) with bioactivity via molecular docking .

Q. How can mechanistic studies elucidate this compound’s inhibition of NF-κB signaling?

Western blotting for IκB-α phosphorylation and nuclear translocation of NF-κB p65 in LPS-treated macrophages is critical. Complementary methods include:

Q. What strategies enhance this compound’s bioavailability for in vivo studies?

Encapsulation in lipid-based nanocarriers (e.g., liposomes) improves intestinal absorption. Pharmacokinetic studies in rodent models should measure plasma concentrations via LC-MS/MS after oral administration. Co-administration with piperine (a bioenhancer) can inhibit first-pass metabolism .

Q. How do synergistic interactions between this compound and other phytochemicals affect bioactivity?

Combinatorial studies with isoflavones (e.g., genistein) or germination-induced metabolites (e.g., GABA) require factorial design experiments. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.